4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

CCR4 Antagonism Binding Assay Structure-Activity Relationship

The compound 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine (CAS 946354-27-4) is a synthetic small molecule belonging to the piperazinyl pyrimidine class, specifically developed as a potent antagonist of the human CC chemokine receptor 4 (hCCR4). It features a 2-methyl-6-propoxypyrimidine core linked via a piperazine spacer to a 3,4-dichlorobenzenesulfonyl group, a substitution pattern that distinguishes it within its chemotype series.

Molecular Formula C18H22Cl2N4O3S
Molecular Weight 445.36
CAS No. 946354-27-4
Cat. No. B2674744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
CAS946354-27-4
Molecular FormulaC18H22Cl2N4O3S
Molecular Weight445.36
Structural Identifiers
SMILESCCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C
InChIInChI=1S/C18H22Cl2N4O3S/c1-3-10-27-18-12-17(21-13(2)22-18)23-6-8-24(9-7-23)28(25,26)14-4-5-15(19)16(20)11-14/h4-5,11-12H,3,6-10H2,1-2H3
InChIKeyRATLNDSXGJUKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946354-27-4: A 3,4-Dichlorophenyl Piperazinyl Pyrimidine CCR4 Antagonist for Targeted Procurement


The compound 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine (CAS 946354-27-4) is a synthetic small molecule belonging to the piperazinyl pyrimidine class, specifically developed as a potent antagonist of the human CC chemokine receptor 4 (hCCR4) [1]. It features a 2-methyl-6-propoxypyrimidine core linked via a piperazine spacer to a 3,4-dichlorobenzenesulfonyl group, a substitution pattern that distinguishes it within its chemotype series [2]. The compound is primarily intended for research use in immunological and inflammatory disease models where CCR4-mediated chemotaxis plays a key role, such as allergic dermatitis, asthma, and certain autoimmune conditions [1].

Why 946354-27-4 Cannot Be Replaced by Generic Piperazinyl Pyrimidines in CCR4-Targeted Research


Substituting 946354-27-4 with a close analog from the same piperazinyl pyrimidine series is not scientifically reliable, as the position of chlorine atoms on the terminal phenyl ring profoundly influences CCR4 binding affinity and functional antagonism [1]. For example, the 2,5-dichloro isomer (CAS 946271-78-9) shares the same molecular formula and core scaffold but exhibits a different binding pose and potency due to altered electronic and steric interactions within the receptor's ligand-binding pocket . Consequently, using an analog without verifying its CCR4 activity profile risks introducing uncontrolled variability into experimental results, undermining reproducibility in immunological assays where precise receptor modulation is required.

Head-to-Head CCR4 Activity Data for 946354-27-4 Versus Its 2,5-Dichloro Isomer


Superior CCR4 Binding Affinity of the 3,4-Dichloro Substitution Pattern in CHO Membranes

The target compound (3,4-dichloro substitution) demonstrates superior CCR4 binding affinity compared to its 2,5-dichloro isomer. In competition binding assays using [125I]TARC on human CCR4 expressed in CHO cell membranes, the 3,4-isomer achieved a Ki of 100 nM, whereas the 2,5-isomer showed a significantly higher Ki of 320 nM under the same assay conditions [1][2]. This represents a 3.2-fold improvement in binding affinity, directly attributable to the optimized chlorine positioning.

CCR4 Antagonism Binding Assay Structure-Activity Relationship

Enhanced Functional Antagonism of CCR4 by 946354-27-4 in Cellular GTPγS Assays

In a functional assay measuring inhibition of [35S]GTPγS binding to human CCR4 expressed in CHO membranes, the target compound exhibited an IC50 of 91.2 nM, confirming its role as a potent antagonist [1]. In contrast, the 2,5-dichloro analog showed a substantially higher IC50 of 280 nM in a parallel assay, indicating weaker functional blockade of G-protein coupling [2]. The 3.1-fold superior potency underscores the functional advantage conferred by the 3,4-dichloro configuration.

Functional Assay GTPγS Binding CCR4 Antagonist Potency

Whole Blood CCR4 Antagonism: Translational Relevance of 946354-27-4

The compound was evaluated in a physiologically relevant human whole blood assay, where it inhibited TARC-induced CD4+ CCR4+ lymphocyte chemotaxis with a Kd of 1,000 nM (1 µM) [1]. While no direct comparator data exists for the 2,5-isomer in this complex matrix, the class-level observation is that many piperazinyl pyrimidine derivatives suffer a significant potency drop in whole blood versus membrane assays [2]. The retention of single-digit micromolar activity for 946354-27-4 in whole blood suggests acceptable plasma protein binding and metabolic stability relative to its series, making it a viable candidate for ex vivo and preliminary in vivo experiments where physiological context is critical.

Whole Blood Assay Chemotaxis Translational Pharmacology

Optimal Experimental Use Cases for 946354-27-4 Based on Evidenced Differentiation


In Vitro CCR4 Antagonism Studies Requiring High Affinity and Functional Potency

For receptor binding and functional assays (e.g., GTPγS, cAMP, β-arrestin recruitment) using recombinant human CCR4, 946354-27-4 is the agent of choice due to its Ki of 100 nM and IC50 of 91.2 nM in CHO membrane systems [1]. Its 3.2-fold affinity advantage over the 2,5-dichloro isomer ensures robust target engagement at lower concentrations, minimizing solvent cytotoxicity and improving assay signal-to-noise ratios [2].

Ex Vivo Human Whole Blood or PBMC Chemotaxis Models of Allergic Inflammation

When translating CCR4 antagonism to physiologically relevant systems, 946354-27-4 demonstrates a retained Kd of 1,000 nM in human whole blood TARC-induced chemotaxis assays [1]. This supports its use in ex vivo models of Th2-mediated diseases such as atopic dermatitis and asthma, where other series members may show unacceptable potency losses [2].

Structure-Activity Relationship (SAR) Studies on the Phenylsulfonyl Piperazine Chemotype

The 3,4-dichloro substitution pattern of 946354-27-4 represents a key SAR anchor point. Comparative analysis with the 2,5- and 4-chloro analogs allows medicinal chemists to map the optimal halogen geometry for CCR4 binding [1]. Procuring this compound enables direct head-to-head SAR exploration within the same pyrimidine scaffold series [2].

Tool Compound for Validating CCR4 as a Target in Autoimmune and Allergic Disease Models

Given its well-characterized in vitro pharmacological profile and the patent literature's therapeutic focus on CCR4-related diseases, 946354-27-4 serves as a credible chemical probe for preclinical target validation studies [1]. Its defined activity in both recombinant and native CCR4 systems supports its use in murine models of allergic dermatitis and related conditions [2].

Quote Request

Request a Quote for 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.